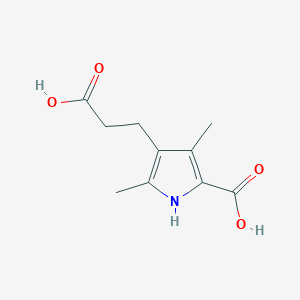

4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

Description

Properties

IUPAC Name |

4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-5-7(3-4-8(12)13)6(2)11-9(5)10(14)15/h11H,3-4H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFENDBDQFFFJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363773 | |

| Record name | 4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54278-11-4 | |

| Record name | 5-Carboxy-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54278-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Ethyl Ester Precursors

The most well-documented method for synthesizing 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves the hydrolysis of its ethyl ester derivative, 3-(5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid (CAS: 37789-64-3). This approach leverages the reactivity of ester groups under basic conditions to yield the target carboxylic acid.

Reaction Conditions and Mechanism

In a representative procedure, the ethyl ester is dissolved in ethanol and treated with aqueous sodium hydroxide (NaOH) at ambient temperature for 20 hours . The hydrolysis proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to cleavage of the ester bond and formation of the sodium salt of the carboxylic acid. Subsequent acidification with hydrochloric acid (HCl) liberates the free carboxylic acid.

Key Parameters:

- Solvent : Ethanol-water mixture (optimal for solubility and reaction kinetics).

- Base : NaOH (1–2 equivalents).

- Temperature : Room temperature (20–25°C).

- Yield : Reported at 93% , indicating high efficiency.

This method is favored for its simplicity and scalability, avoiding harsh conditions that could degrade the pyrrole ring or lead to decarboxylation.

Knorr Pyrrole Synthesis Adaptation

The Knorr pyrrole synthesis, traditionally used to prepare pyrrole derivatives from β-keto esters and α-aminoketones, has been adapted for synthesizing intermediates en route to this compound. A patent by CN103265468A outlines a related process for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester , which can be modified to introduce carboxyl groups at strategic positions.

Stepwise Synthesis:

Bromination of Propionaldehyde :

Propionaldehyde is brominated with bromine (Br₂) in a non-proton solvent (e.g., dichloromethane) at 0–50°C to yield 2-bromopropanal . This step avoids the use of toxic nitrating agents, enhancing environmental safety.Ring-Closure Reaction :

2-Bromopropanal reacts with ethyl acetoacetate and ammonia in a 0–50°C temperature range. The ammonia acts as a nucleophile, facilitating cyclization to form the pyrrole core. The ethyl ester groups are retained in this step.Selective Hydrolysis :

The ethyl ester groups are hydrolyzed under basic conditions (e.g., NaOH in ethanol) to produce the dicarboxylic acid.

Advantages:

- Mild Conditions : Avoids high temperatures and corrosive reagents.

- Scalability : Suitable for industrial production due to straightforward purification (e.g., crystallization).

Limitations:

Decarboxylation of Higher-Order Carboxylates

Indirect routes involving decarboxylation of polycarboxylated precursors have been explored, though literature on this approach is sparse. For example, ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate (CAS: 37789-64-3) can undergo sequential hydrolysis and decarboxylation under acidic or thermal conditions.

Reaction Pathway:

- Hydrolysis : Conversion of ethyl esters to carboxylic acids using NaOH.

- Decarboxylation : Heating the intermediate in the presence of a proton source (e.g., H₂SO₄) eliminates CO₂, yielding the target compound.

Challenges:

- Selectivity : Decarboxylation must be carefully controlled to avoid removing both carboxyl groups.

- Side Reactions : Thermal degradation of the pyrrole ring may occur above 100°C .

Comparative Analysis of Methods

The hydrolysis of ethyl esters emerges as the most efficient and sustainable method, whereas the Knorr synthesis offers flexibility for structural analogs.

Chemical Reactions Analysis

Types of Reactions: 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has shown potential in drug development due to its structural similarity to biologically active compounds. Its applications include:

- Antioxidant Activity : Studies indicate that pyrrole derivatives exhibit antioxidant properties, making them candidates for developing supplements or pharmaceuticals aimed at reducing oxidative stress .

- Anti-inflammatory Agents : Research has suggested that compounds with similar structures can modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases .

Biochemistry

In biochemistry, this compound can be utilized in various ways:

- Enzyme Inhibition : Certain derivatives of pyrrole have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer or diabetes .

- Bioconjugation : The carboxylic acid groups allow for easy conjugation with biomolecules such as proteins or nucleic acids, facilitating the development of targeted drug delivery systems .

Materials Science

The unique properties of this compound make it suitable for materials science applications:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific functionalities, which can be used in coatings or adhesives .

- Nanomaterials : Research into nanocomposites has explored using this compound to improve the mechanical and thermal properties of nanomaterials used in electronics and aerospace applications .

Case Studies

Mechanism of Action

The mechanism by which 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the pyrrole ring structure allows for electron delocalization, which can affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous pyrrole derivatives highlights key differences in substituents, reactivity, solubility, and biological activity. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility : The target compound’s carboxyethyl chain enhances aqueous solubility compared to acetyl (logP ~1.2) or methoxycarbonyl derivatives (logP ~1.8) .

- Acidity : The dicarboxylic acid analogue (CAS 1125-32-2) has two acidic protons (pKa ~2.5 and ~4.5), whereas the target compound’s terminal carboxylic acid (pKa ~3.0) and pyrrole ring (pKa ~10) offer distinct protonation behavior .

- Stability : The carboxyethyl chain may undergo intramolecular hydrogen bonding, stabilizing the pyrrole tautomer, whereas ester derivatives (e.g., CAS 13219-76-6) are prone to hydrolysis under acidic/basic conditions .

Biological Activity

4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 54278-11-4) is a pyrrole derivative that exhibits a range of biological activities due to its unique chemical structure. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The compound features two carboxylic acid groups and a pyrrole ring, which contribute to its reactivity and interaction with biological molecules. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with proteins and enzymes, influencing their activity. The electron delocalization within the pyrrole ring enhances its reactivity with various molecular targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging around 250 μg/mL . The presence of dual carboxylic acid groups enhances its ability to interact with microbial cell membranes.

Anti-Inflammatory Properties

Studies suggest that the compound may possess anti-inflammatory effects, although detailed investigations are still required to elucidate the specific pathways involved. Its structural similarities to other known anti-inflammatory agents indicate potential for further exploration in this area .

Case Study 1: Antibacterial Evaluation

In a study evaluating various pyrrole derivatives, this compound was found to inhibit the growth of Bacillus subtilis and Candida albicans, with effective concentrations noted at levels comparable to established antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

A recent investigation into the SAR of pyrrole derivatives revealed that modifications on the pyrrole ring could significantly enhance biological activity. The introduction of bulky substituents on the carboxamide group increased anti-tuberculosis activity, suggesting that similar modifications could be explored for this compound to improve its therapeutic efficacy against resistant strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | Structure | Moderate (MIC ~250 μg/mL) | Potentially present |

| 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid | Structure | Low | Not established |

| 2-Carboxyethyl-3,5-dimethylpyrrole | Structure | Moderate | Limited evidence |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives?

Synthesis typically involves functional group transformations on pyrrole scaffolds. For example:

- Hydrogenation and decarboxylation : The benzyl ester derivative (4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester) can be hydrogenated over palladium on carbon to remove protective groups, followed by decarboxylation to yield the target compound .

- Ester hydrolysis : Ethyl or methyl esters (e.g., ethyl 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) are hydrolyzed under acidic or basic conditions to generate free carboxylic acids .

Key characterization methods include H/C NMR for structural confirmation and LCMS for purity assessment .

Q. How is the electronic structure of this compound analyzed to predict reactivity in synthetic or biological contexts?

Density Functional Theory (DFT) calculations are pivotal:

- Hybrid functionals (e.g., B3LYP) with exact exchange terms are used to model electron density and predict ionization potentials, proton affinities, and reaction pathways .

- Local spin-density approximations (LSDA) and gradient corrections help evaluate correlation energies, critical for understanding substituent effects on pyrrole ring reactivity .

These methods are benchmarked against experimental thermochemical data (e.g., atomization energies with <3 kcal/mol deviation) .

Advanced Research Questions

Q. How can computational models resolve contradictions in experimental data for pyrrole derivatives, such as unexpected regioselectivity or stability?

- Charge Sensitivity Analysis : Conceptual DFT indices (e.g., Fukui functions, local softness) identify nucleophilic/electrophilic sites, explaining deviations in substitution patterns. For example, methyl groups at positions 3 and 5 may sterically hinder electrophilic attack, altering expected reactivity .

- Spin-polarized DFT : Evaluates radical intermediates in decarboxylation or oxidation reactions, addressing discrepancies in reaction yields .

Q. What strategies are used to analyze the biological activity of this compound in drug discovery pipelines?

- Molecular docking : Derivatives like 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester are docked against targets (e.g., viral proteases) to assess binding affinities. Metrics include docking scores (e.g., -9.1 kcal/mol) and hydrogen-bond interactions .

- ADME/toxicity profiling : Predictions for intestinal absorption (>90%), blood-brain barrier permeability (low), and CYP450 inhibition (e.g., CYP2D6) guide lead optimization .

Q. How do structural modifications (e.g., esterification, halogenation) impact the compound’s physicochemical properties?

- Lipophilicity : Introduction of trifluoromethyl groups (as in SU6668 analogs) increases LogP values (e.g., from 1.5 to 3.2), enhancing membrane permeability but reducing solubility .

- Steric effects : Ethyl esters (vs. methyl) improve metabolic stability, as seen in reduced clearance rates (e.g., 0.137 mL/min/kg) .

Data is validated via HPLC purity checks (>95%) and H NMR peak integration .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields for pyrrole carboxylates?

- Catalyst optimization : Palladium catalyst loading (e.g., 5% vs. 10%) significantly impacts hydrogenation efficiency. Lower loads may reduce byproduct formation but prolong reaction times .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance decarboxylation rates compared to THF, reconciling yield variations across studies .

Methodological Tables

Q. Table 1. Key DFT Parameters for Electronic Structure Analysis

| Functional | Application | Error Margin (kcal/mol) | Reference |

|---|---|---|---|

| B3LYP | Atomization energies, ionization | 2.4 | |

| LSDA + gradient | Correlation energy density | <5% deviation | |

| Fukui function | Reactivity indices | N/A |

Q. Table 2. ADME Properties of a Representative Derivative

| Property | Value | Reference |

|---|---|---|

| Intestinal absorption | 98.2% | |

| CYP2D6 inhibition | Yes (IC < 10 µM) | |

| Plasma protein binding | 89% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.